N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(3,5-dichlorophenyl)thiourea
Description
N-({[(2,4-Dichlorobenzyl)oxy]imino}methyl)-N'-(3,5-dichlorophenyl)thiourea is a halogenated thiourea derivative characterized by a thiourea core (N–C(=S)–N) substituted with two distinct groups:
- A 2,4-dichlorobenzyloxyiminomethyl moiety, which introduces a dichlorinated aromatic system linked via an oxyimino methyl group.
- A 3,5-dichlorophenyl group, contributing additional aromatic chlorination.
Properties
IUPAC Name |
(3E)-1-(3,5-dichlorophenyl)-3-[[(2,4-dichlorophenyl)methoxyamino]methylidene]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl4N3OS/c16-10-2-1-9(14(19)6-10)7-23-21-8-20-15(24)22-13-4-11(17)3-12(18)5-13/h1-6,8H,7H2,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOABDYKXWPSAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CONC=NC(=S)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CON/C=N/C(=S)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiourea Derivatives
Table 1: Key Structural and Functional Differences
Key Observations:
Halogenation Impact :
- The target compound’s dual dichloroaryl groups mirror analogs in , where tri-/di-chlorinated aryl groups enhance antimicrobial activity by increasing lipophilicity and membrane interaction .
- Comparatively, methoxy or methyl groups (e.g., in ) reduce halogen-driven bioactivity but may improve solubility .
Thiourea vs. urea (C=O), which may broaden their antimicrobial or pesticidal mechanisms .
Anti-Biofilm Activity: Acylthioureas with halogenated aryl groups () show biofilm disruption in P.
Physicochemical Traits:
- Molecular Weight : Estimated ~450–500 g/mol (higher than ’s acylthioureas at ~300–400 g/mol), impacting bioavailability.
- Solubility : Low aqueous solubility (predicted) due to dichloroaryl groups; may require formulation adjuvants for pesticidal or pharmaceutical use.
- Stability : Intramolecular N–H⋯O/S hydrogen bonds (observed in ) likely enhance crystallinity and thermal stability .
Q & A
Q. How can the synthesis of N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(3,5-dichlorophenyl)thiourea be optimized for reproducibility?
The synthesis typically involves multi-step reactions, including condensation of 2,4-dichlorobenzyl oxime derivatives with 3,5-dichlorophenyl isothiocyanate. Key variables include:
- Reagent purity : Use freshly distilled or recrystallized intermediates to avoid side reactions.
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Temperature control : Maintain 60–80°C during thiourea formation to balance reaction rate and byproduct minimization .
- Catalysts : Triethylamine or DBU can improve nucleophilic substitution efficiency .
Validate purity via HPLC (>95%) and characterize intermediates via -NMR and FT-IR for functional group confirmation .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- X-ray crystallography : Resolves stereochemistry and intramolecular hydrogen bonding (e.g., N–H⋯S interactions) critical for biological activity .
- - and -NMR : Identify aromatic proton environments (δ 7.2–7.8 ppm for dichlorophenyl groups) and thiourea NH signals (δ 9.5–10.5 ppm) .
- FT-IR : Confirm thiourea C=S stretch (~1250 cm) and imine C=N (~1640 cm) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H] with <2 ppm error .
Q. What preliminary biological assays are recommended for activity screening?
- Antimicrobial : Broth microdilution assays against Staphylococcus aureus and Candida albicans (MIC values ≤50 µg/mL suggest potency) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC <10 µM indicating therapeutic potential .
- Enzyme inhibition : Test against urease or acetylcholinesterase via spectrophotometric methods .
Advanced Research Questions
Q. How do electronic effects of dichloro substituents influence the compound’s reactivity and bioactivity?
The 2,4-dichlorobenzyl and 3,5-dichlorophenyl groups enhance lipophilicity (logP ~4.5), improving membrane permeability. Chlorine’s electron-withdrawing effect stabilizes the thiourea moiety, increasing resistance to hydrolysis. However, steric hindrance may reduce binding affinity in crowded enzymatic pockets. Computational studies (DFT) reveal partial charges on the imine nitrogen (–0.32 e) and thiocarbonyl sulfur (–0.45 e), critical for H-bonding with biological targets .
Q. How can contradictory data in cytotoxicity studies be resolved?
Discrepancies in IC values often arise from:
- Assay conditions : Varying serum concentrations or incubation times. Standardize protocols using CLSI guidelines .
- Purity : Trace solvents (e.g., DMSO) or unreacted intermediates can skew results. Validate via LC-MS .
- Cell line heterogeneity : Test across multiple lines (e.g., HepG2, A549) and include primary cells for robustness .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?
- Docking simulations : Use AutoDock Vina to model interactions with urease (PDB: 4H9M). Focus on thiourea’s sulfur binding to nickel ions in the active site .
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Mutagenesis : Engineer enzymes with altered active-site residues (e.g., Hisα137Ala) to confirm binding specificity .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 2.0). Monitor degradation via HPLC; >80% stability after 24 hours is ideal .
- Metabolic profiling : Use liver microsomes to identify CYP450-mediated metabolites. Major pathways include oxidation of the dichlorobenzyl group .
- Plasma protein binding : Equilibrium dialysis reveals >90% binding to albumin, necessitating dose adjustments .
Methodological Considerations
Q. How to design SAR studies for thiourea derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
